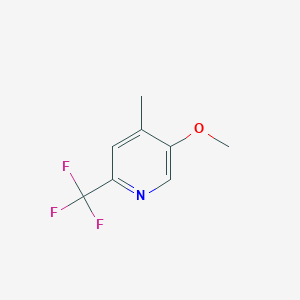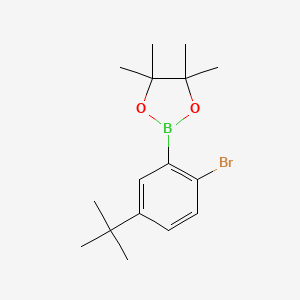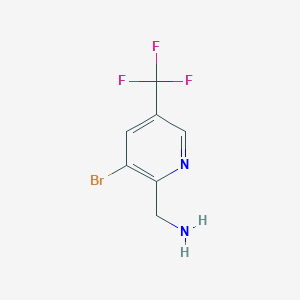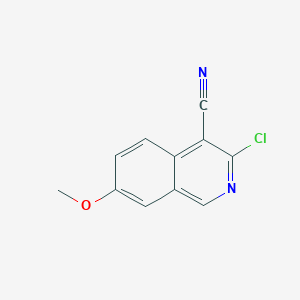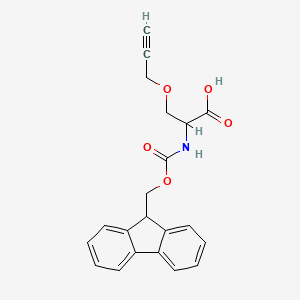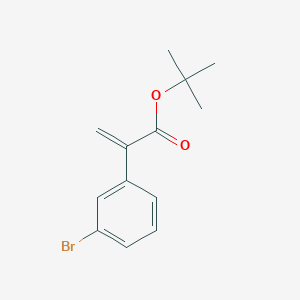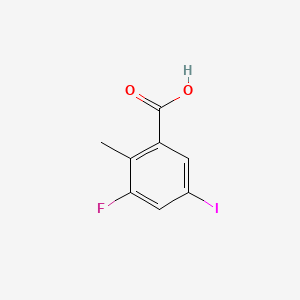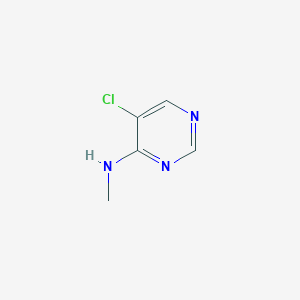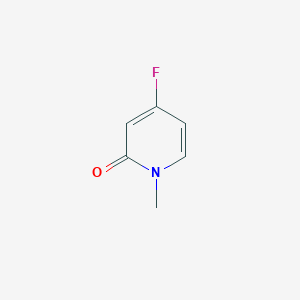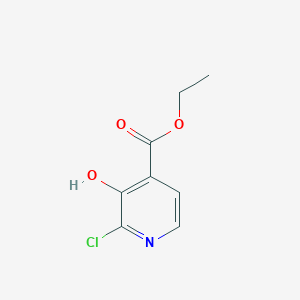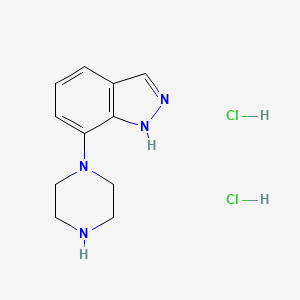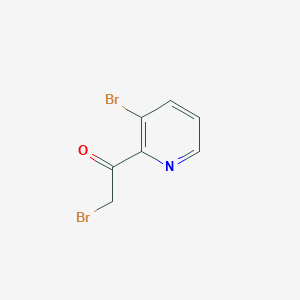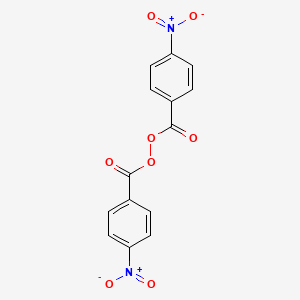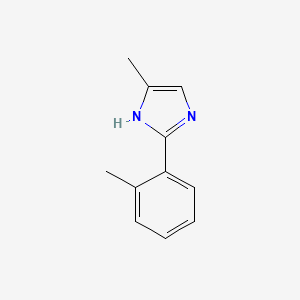
5-Methyl-2-(o-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(o-tolyl)-1H-imidazole: is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and an o-tolyl group at the 2-position. Imidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-toluidine with glyoxal in the presence of an acid catalyst, followed by cyclization with ammonium acetate.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar compounds .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination reactions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-2-(o-tolyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, imidazole derivatives are studied for their enzyme inhibitory properties. They are often used in the design of enzyme inhibitors and receptor antagonists.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. Imidazole derivatives are known to exhibit a broad spectrum of biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt normal enzymatic functions, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
4-Methylimidazole: Features a methyl group at the 4-position.
2-Phenylimidazole: Substituted with a phenyl group at the 2-position.
Uniqueness: 5-Methyl-2-(o-tolyl)-1H-imidazole is unique due to the presence of both a methyl group and an o-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
5-methyl-2-(2-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
KLTMROICNAWLMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


